Cas no 194804-85-8 (4-Amino-2,3-difluorobenzoic acid)

4-Amino-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at the 4-position and fluorine atoms at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both amino and carboxylic acid functional groups allows for further derivatization, while the fluorine substituents enhance electronic and steric properties, influencing reactivity and binding affinity. Its structural features make it valuable for designing bioactive molecules, including potential drug candidates. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Proper handling and storage are recommended to maintain its integrity.
4-Amino-2,3-difluorobenzoic acid structure
194804-85-8 structure
Product Name:4-Amino-2,3-difluorobenzoic acid
CAS No:194804-85-8
MF:C7H5F2NO2
MW:173.116908788681
MDL:MFCD04114097
CID:66475
PubChem ID:2762775
Update Time:2025-10-21

4-Amino-2,3-difluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2,3-difluorobenzoic acid
    • 4-AMINO-2,3-DIFLUOROBENOIC ACID
    • 4-AMINO-2,3-DIFLUORO-BENZOIC ACID
    • 4-Carboxy-2,3-difluoroaniline
    • Benzoic acid, 4-amino-2,3-difluoro-
    • PubChem4674
    • NGORASPPURCGPF-UHFFFAOYSA-N
    • WT025
    • SBB064353
    • Benzoic acid,4-amino-2,3-difluoro-
    • VZ28187
    • CM12380
    • AS01772
    • AB17887
    • BC208251
    • TX-
    • EN300-4265931
    • DTXSID00376439
    • AC-3877
    • A19951
    • 194804-85-8
    • MFCD04114097
    • FT-0651096
    • AMY6470
    • 4-amino-2,3-difluorobenzoicacid
    • 4-Amino-2 pound not3-difluorobenzoic acid
    • SCHEMBL600522
    • DS-1773
    • AKOS005064026
    • Z1255450748
    • CS-0028802
    • DB-006620
    • MDL: MFCD04114097
    • Inchi: 1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)
    • InChI Key: NGORASPPURCGPF-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C(=O)O)N)F

Computed Properties

  • Exact Mass: 173.02900
  • Monoisotopic Mass: 173.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • XLogP3: 1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.536
  • Melting Point: 231-238°C
  • Boiling Point: 320.1℃ at 760 mmHg
  • Flash Point: 147.4°C
  • Refractive Index: 1.578
  • PSA: 63.32000
  • LogP: 1.82640
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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4-Amino-2,3-difluorobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:194804-85-8)4-Amino-2,3-difluorobenzoic acid
Order Number:A19951
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):490.0
Email:sales@amadischem.com

Additional information on 4-Amino-2,3-difluorobenzoic acid

4-Amino-2,3-Difluorobenzoic Acid: A Comprehensive Overview

4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8) is a compound of significant interest in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, with its unique structure featuring an amino group and two fluorine atoms attached to a benzoic acid backbone, has garnered attention due to its potential applications in drug design and advanced materials. The benzoic acid core provides a versatile platform for functionalization, while the amino and fluoro substituents introduce specific reactivity and properties that make this compound a valuable building block in chemical synthesis.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-amino-2,3-difluorobenzoic acid. Researchers have explored various routes, including electrophilic aromatic substitution and coupling reactions, to construct this compound with high purity and yield. The strategic placement of the amino and fluoro groups on the aromatic ring not only enhances the compound's reactivity but also opens up possibilities for further functionalization. For instance, the amino group can serve as a nucleophilic site for subsequent reactions, while the fluoro groups can act as electron-withdrawing groups, modulating the electronic properties of the molecule.

In the pharmaceutical industry, 4-amino-2,3-difluorobenzoic acid has shown promise as a precursor for bioactive compounds. Its structure is particularly appealing for the development of drugs targeting specific biological pathways. For example, derivatives of this compound have been investigated for their potential as inhibitors of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders. The amino group facilitates hydrogen bonding interactions with protein targets, while the fluoro groups contribute to hydrophobicity and stability within binding pockets.

Beyond pharmaceutical applications, 4-amino-2,3-difluorobenzoic acid has also found utility in materials science. Its ability to form stable coordination complexes makes it a candidate for use in catalysis and sensing applications. Recent studies have demonstrated its potential as a ligand in metal-organic frameworks (MOFs), where it can coordinate with metal ions to form porous materials with applications in gas storage and separation. The unique electronic properties imparted by the amino and fluoro substituents enhance the functionality of these materials.

The synthesis of 4-amino-2,3-difluorobenzoic acid involves multiple steps that require precise control over reaction conditions. A common approach begins with the fluorination of an aromatic ring followed by amino group introduction via nucleophilic substitution or amidation reactions. The choice of reagents and solvents plays a critical role in ensuring high yields and maintaining the integrity of the functional groups. For instance, fluorination can be achieved using selective fluorinating agents such as HF or F2 under controlled conditions to avoid over-fluorination or side reactions.

Another area where 4-amino-2,3-difluorobenzoic acid has shown potential is in electrochemistry. Its electron-withdrawing substituents make it suitable for use in organic semiconductors and redox-active materials. Researchers have explored its use in dye-sensitized solar cells (DSSCs) as an electron transport material due to its ability to facilitate charge separation and transfer processes. The amino group enhances solubility in organic solvents, while the fluoro groups improve stability under operational conditions.

The study of 4-amino-2,3-difluorobenzoic acid has also contributed to our understanding of aromatic chemistry and substitution patterns. The interplay between steric effects and electronic effects on the aromatic ring has been extensively investigated using computational methods such as density functional theory (DFT). These studies provide insights into how substituent positions influence reactivity and selectivity in chemical transformations involving this compound.

In conclusion, 4-amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in drug discovery, materials science, and electrochemical applications. Ongoing research continues to uncover new opportunities for this compound, underscoring its importance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:194804-85-8)4-Amino-2,3-difluorobenzoic acid
A19951
Purity:99%
Quantity:25g
Price ($):490.0
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